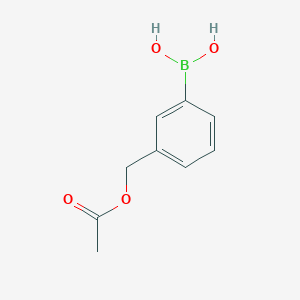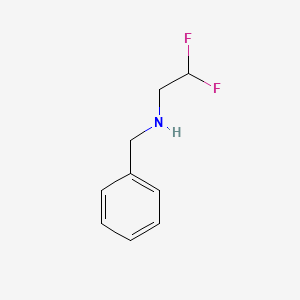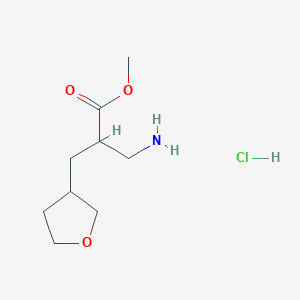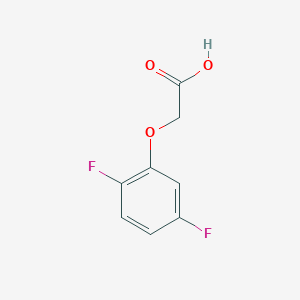
3-(Acetoxymethyl)phenylboronic acid
Descripción general
Descripción
“3-(Acetoxymethyl)phenylboronic acid” is a boronic acid derivative. It contains a phenyl group and two hydroxyl groups attached to boron .
Synthesis Analysis
The synthesis of “this compound” can be achieved through various methods. One common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
The molecular formula of “this compound” is C9H11BO4. The molecule contains a total of 25 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 2 hydroxyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.2±0.1 g/cm3, boiling point of 354.6±44.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, and a flash point of 168.3±28.4 °C .Aplicaciones Científicas De Investigación
Synthesis Applications
- 3-Acetamido-6-heptafluoropropylphenylboronic acid, synthesized from 3-acetamidophenylboronic acid, demonstrated potential in binding with polyols under physiological pH, indicating applications in biological and material sciences (Shiino et al., 1993).
Chemistry and Molecular Interactions
- Phenylboronic acid-mediated triple condensation reactions, involving compounds like phloroglucinol and unsaturated carbonyl compounds, have been explored to create C3-symmetric 2H-chromene derivatives. This indicates its utility in synthesizing structural analogues of bioactive natural products (Pettigrew et al., 2005).
- Applications in carbohydrate chemistry have been noted, particularly in the synthesis of sugar derivatives and electrophoretic separations of polyhydroxy compounds (Ferrier, 1972).
Catalytic and Environmental Applications
- Used as a catalyst for the synthesis of tetrahydrobenzo[b]pyrans, indicating its role in environmentally friendly and efficient chemical processes (Nemouchi et al., 2012).
Biomedical Engineering and Drug Delivery
- Its derivatives have been utilized in advanced bio-applications, particularly in diagnostic and therapeutic fields, due to their ability to form reversible complexes with polyols like glucose and sialic acid (Lan & Guo, 2019).
- In pharmaceutical and chemical engineering, its applications extend to self-regulated insulin delivery, tissue engineering, and sensor systems (Liang-yin, 2006).
Nanotechnology
- Phenylboronic acid-decorated polymeric nanomaterials have shown potential in drug delivery systems and biosensors, especially in interactions with glucose and sialic acid (Ma & Shi, 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
Boronic acids, including phenylboronic acid, are known to be mild lewis acids and are generally stable and easy to handle, making them important to organic synthesis .
Mode of Action
They can form esters with diols, which is a key step in many chemical reactions, including the Suzuki-Miyaura cross-coupling reaction .
Biochemical Pathways
Boronic acids are often used in the suzuki-miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
Phenylboronic acid, a related compound, is known to be soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . These properties may influence the bioavailability of 3-(Acetoxymethyl)phenylboronic acid.
Result of Action
The ability of boronic acids to form esters with diols is a key property that enables their use in various chemical reactions, including the formation of carbon-carbon bonds in the suzuki-miyaura cross-coupling reaction .
Action Environment
The solubility of phenylboronic acid in various solvents suggests that the solvent environment could potentially influence the action of this compound .
Análisis Bioquímico
Biochemical Properties
3-(Acetoxymethyl)phenylboronic acid plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can form reversible covalent bonds with diols and other nucleophiles, which makes it a valuable tool in the study of enzyme mechanisms and protein interactions. For instance, it can interact with serine proteases by forming a covalent bond with the serine residue in the active site, thereby inhibiting the enzyme’s activity. Additionally, this compound can bind to carbohydrate molecules, making it useful in the study of glycoproteins and other carbohydrate-containing biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. By inhibiting these kinases, this compound can alter the phosphorylation state of key signaling proteins, leading to changes in gene expression and cellular metabolism . Additionally, this compound can affect the stability and function of glycoproteins on the cell surface, which can impact cell-cell communication and immune responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, thereby inhibiting their activity. For example, it can form a covalent bond with the serine residue in the active site of serine proteases, leading to enzyme inhibition . Additionally, this compound can interact with carbohydrate molecules on the surface of cells, affecting cell signaling and communication . The ability of this compound to form reversible covalent bonds also allows it to act as a reversible inhibitor, making it a valuable tool in the study of enzyme kinetics and protein interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis to form phenylboronic acid and acetic acid . The rate of hydrolysis can be influenced by factors such as pH and temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression . The stability of this compound in vivo may be limited by its susceptibility to hydrolysis and other metabolic processes.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, this compound can effectively inhibit enzyme activity and modulate cell signaling pathways without causing significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular function . Studies in animal models have shown that the threshold for toxicity can vary depending on factors such as the route of administration and the duration of exposure. It is important to carefully control the dosage of this compound in experimental settings to avoid adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its hydrolysis and interaction with enzymes. This compound can be hydrolyzed to form phenylboronic acid and acetic acid, which can then enter various metabolic pathways . Additionally, this compound can interact with enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases . These interactions can affect the metabolic flux and levels of metabolites in cells, leading to changes in cellular function and metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as those involved in the uptake of boronic acids . Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific compartments or organelles within the cell through interactions with targeting signals or post-translational modifications . For example, this compound can be localized to the endoplasmic reticulum or Golgi apparatus, where it can interact with glycoproteins and other carbohydrate-containing biomolecules . The subcellular localization of this compound can also influence its ability to modulate cell signaling pathways and gene expression.
Propiedades
IUPAC Name |
[3-(acetyloxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-7(11)14-6-8-3-2-4-9(5-8)10(12)13/h2-5,12-13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOMVLYGHIHVTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674536 | |
| Record name | {3-[(Acetyloxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
935701-04-5 | |
| Record name | {3-[(Acetyloxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Methylsulfonyl)(phenyl)amino]butanoic acid](/img/structure/B1463439.png)
![Dimethoxypillar[5]arene](/img/structure/B1463440.png)
![ethyl 2-{6-bromo-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-3-yl}acetate](/img/structure/B1463443.png)
amine hydrochloride](/img/structure/B1463444.png)

![1-{[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine dihydrochloride](/img/structure/B1463447.png)




![6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1463457.png)
![6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine](/img/structure/B1463458.png)
![(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1463459.png)
amine hydrochloride](/img/structure/B1463462.png)